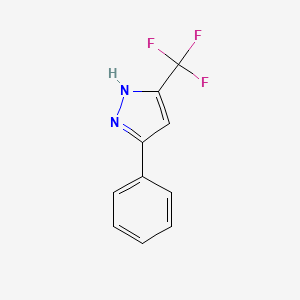

3-フェニル-5-(トリフルオロメチル)-1H-ピラゾール

概要

説明

3-Phenyl-5-(trifluoromethyl)-1H-pyrazole (3PFMP) is a synthetic compound belonging to the class of pyrazoles, a group of five-membered heterocyclic compounds. It is a colorless solid and can be used in various scientific research applications. 3PFMP has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.

科学的研究の応用

ここでは、「3-フェニル-5-(トリフルオロメチル)-1H-ピラゾール」の科学研究における応用について、ユニークな用途に焦点を当てて包括的に分析します。

ジ置換ピリミジンの合成

この化合物は、ジ置換ピリミジンの合成に使用されます。ジ置換ピリミジンは、さまざまな生物活性化合物に存在するため、医薬品化学において重要です。 .

銅触媒によるピラゾールN-アリール化

これは、ピラゾールの銅触媒によるN-アリール化における試薬として役立ちます。これは、複雑な有機分子の合成における重要なステップです。 .

ヒドリドトリス(ピラゾリル)ボレートナトリウムの合成

この化合物は、ヒドリドトリス(1H-3-トリフルオロメチルピラゾール-1-イル)ボレートナトリウムの調製に使用されます。これは、配位化学で使用されるリガンドです。 .

除草活性

ピラゾール環にトリフルオロメチル基を導入すると、親油性と熱安定性が増加するため、除草活性が向上すると予想されます。 .

抗菌研究

これは、MRSAやエンテロコッカスなどの耐性菌株を標的とする新規抗生物質の設計と合成に関与しています。 .

生物活性

この化合物を含むピラゾール誘導体は、抗結核、抗がん、抗真菌、抗炎症、抗うつ、抗菌、抗酸化、抗ウイルス剤、およびタンパク質糖化阻害剤など、幅広い生物活性を示しています。 .

複素環合成における前駆体

これらは、重要な薬理学的特性を持つピラゾロ[1,5-a]ピリミジンなどの縮合複素環系の合成における前駆体として研究されています。 .

がん研究におけるアポトーシス誘導

特定のピラゾール誘導体は、がん細胞のアポトーシスを誘導することが示されており、がん治療の可能性のある経路を提供しています。 .

作用機序

Target of Action

3-Phenyl-5-(trifluoromethyl)-1H-pyrazole, also known as 5-phenyl-3-(trifluoromethyl)pyrazole, is primarily used as a selective systemic aquatic herbicide . It targets broad-leaved, submerged aquatic macrophyte species including Eurasian watermilfoil and curly-leaf pondweed .

Mode of Action

The mode of action of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole involves its absorption from the water by the shoots of submerged plants and from the hydrosoil by the roots of aquatic vascular plants . The effectiveness of this compound depends on the degree to which it maintains contact with plants .

Biochemical Pathways

It is known that the compound is absorbed by plants and can affect their growth and survival .

Pharmacokinetics

The pharmacokinetics of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole involve its stability to oxidation and hydrolysis . Volatilization of this compound is insignificant, and its breakdown in the aquatic environment occurs mostly through photolysis . Other fate processes include plant uptake and adsorption to soil and suspended colloids . Some microbial degradation of this compound has also been reported .

Result of Action

The molecular and cellular effects of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole’s action primarily involve the control of invasive aquatic plant species . By targeting these species, the compound can help manage aquatic vegetation in fresh water ponds, lakes, reservoirs, canals, and rivers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole. For instance, rapid water movement or any dilution of this herbicide in water can reduce its effectiveness . Furthermore, the compound’s efficacy is positively associated with the amount of herbicide applied per unit area, but this effect is mediated by a negative association with current speed .

生化学分析

Biochemical Properties

3-Phenyl-5-(trifluoromethyl)-1H-pyrazole has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that the compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKWJOAARUHGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346333 | |

| Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4027-54-7 | |

| Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]](/img/structure/B1583502.png)